molecular formula C6H4BrF2NO B1447272 2-Bromo-4-(difluoromethoxy)pyridine CAS No. 1206984-48-6

2-Bromo-4-(difluoromethoxy)pyridine

Cat. No.: B1447272
CAS No.: 1206984-48-6
M. Wt: 224 g/mol
InChI Key: WTLCKEHRGDZTGC-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4BrF2NO. It is a colorless to pale yellow solid that is almost insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide . This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-(difluoromethoxy)pyridine is typically synthesized through a multi-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in these reactions.

Major Products Formed

Scientific Research Applications

2-Bromo-4-(difluoromethoxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)pyridine depends on the specific reaction it is involved inIn coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific electronic characteristics and in applications requiring precise molecular interactions .

Biological Activity

2-Bromo-4-(difluoromethoxy)pyridine is a halogenated pyridine derivative that has garnered attention in pharmacological research due to its unique chemical properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, presenting a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound's structure includes a bromine atom and a difluoromethoxy group, which contribute to its lipophilicity and stability. The presence of these halogen substituents enhances its ability to interact with biological targets, potentially modulating enzyme activities or receptor functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a candidate for new antimicrobial agents.

Microbial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
E. coli15100
S. aureus20100
C. albicans18100

These results indicate significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the compound's broad-spectrum antimicrobial potential .

Antifungal Activity

The antifungal properties of this compound have also been investigated, particularly against Candida species. Structural modifications related to the difluoromethoxy group have been shown to enhance antifungal efficacy, making it a promising candidate for further development in antifungal therapies .

The mechanisms underlying the biological activity of this compound are primarily attributed to its interactions with specific molecular targets within biological systems. The halogen substituents may improve binding affinities to target proteins, facilitating inhibition of key enzymes involved in microbial growth or survival .

Case Study on Antibacterial Activity

A study evaluated the antibacterial effects of various derivatives of dichlorobenzyl alcohols, including those similar to this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural features in determining antibacterial potency .

Investigation into Antifungal Activity

Another investigation focused on the antifungal properties of derivatives containing the difluoromethoxy group. The study highlighted that specific structural modifications led to enhanced activity against Candida species, suggesting that this moiety plays a critical role in the overall antifungal efficacy .

Safety Profile

While the biological activity is promising, safety assessments are essential. Compounds with similar structures have undergone toxicity evaluations; however, specific toxicological data for this compound remains limited. Future studies should prioritize comprehensive toxicity evaluations to ensure safety in potential therapeutic applications .

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLCKEHRGDZTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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